molecular formula C14H26F3NO3Si B8216501 Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate

Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate

Cat. No.: B8216501
M. Wt: 341.44 g/mol
InChI Key: DBXGNZLSCFHGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H26F3NO3Si and its molecular weight is 341.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate (CAS No. 847591-35-9) is a synthetic compound notable for its unique structural features, including a piperidine ring and both trifluoromethyl and trimethylsilyloxy groups. This combination enhances its stability and reactivity, making it a subject of interest in various biological studies.

  • Chemical Formula : C14H26F3NO3Si
  • Molecular Weight : 341.44 g/mol
  • Structural Features :
    • Piperidine ring
    • Trifluoromethyl group
    • Trimethylsilyloxy group

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine backbone and the introduction of the trifluoromethyl and trimethylsilyloxy groups. The detailed synthetic pathway is essential for understanding its biological activity and potential applications in drug design.

The presence of the trifluoromethyl group significantly influences the biological activity of this compound. Fluorinated compounds often exhibit enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability and bioavailability. The electron-withdrawing nature of fluorine can also facilitate stronger interactions with biological targets through hydrogen and halogen bonding .

In Vitro Studies

Recent studies have highlighted the potential of this compound in various biological assays:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor for several enzymes, including:
    • Cholinesterases : Important for neurotransmission, where inhibition can lead to therapeutic effects in neurodegenerative diseases.
    • β-secretase : Targeted in Alzheimer's disease research, where inhibition could reduce amyloid plaque formation.

The IC50 values for these activities were determined through dose-response studies, revealing significant inhibitory potential.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2
β-secretase (BACE-1)Varies

Case Studies

In a recent study focusing on fluorinated piperidines, including this compound, a library was screened against various proteolytic enzymes. The findings indicated that the unique structural features conferred by the trifluoromethyl group significantly enhanced enzyme binding affinity compared to non-fluorinated analogs. This suggests that such modifications can be strategically utilized in drug design to improve efficacy and reduce side effects associated with traditional compounds .

Properties

IUPAC Name

tert-butyl 4-(trifluoromethyl)-4-trimethylsilyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3NO3Si/c1-12(2,3)20-11(19)18-9-7-13(8-10-18,14(15,16)17)21-22(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXGNZLSCFHGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.